molecular formula C14H21N5O4 B2760971 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 847409-25-0

7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2760971
CAS No.: 847409-25-0
M. Wt: 323.353
InChI Key: NMPKQCVDHDARPP-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic purine derivative Purine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions One common method starts with the alkylation of 3-methylxanthine with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to deprotonate the nucleophile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or alcohols, while substitution reactions could introduce various functional groups into the purine ring.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Purine derivatives are known to inhibit enzymes involved in DNA and RNA synthesis, making them valuable tools in molecular biology research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of cancer and viral infections.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: :

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-17-12-11(13(20)16-14(17)21)19(5-6-22-2)10(15-12)9-18-3-7-23-8-4-18/h3-9H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPKQCVDHDARPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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